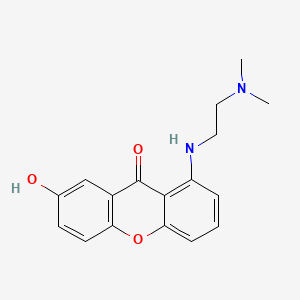

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one

CAS No.: 86456-18-0

Cat. No.: VC15899194

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86456-18-0 |

|---|---|

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.34 g/mol |

| IUPAC Name | 1-[2-(dimethylamino)ethylamino]-7-hydroxyxanthen-9-one |

| Standard InChI | InChI=1S/C17H18N2O3/c1-19(2)9-8-18-13-4-3-5-15-16(13)17(21)12-10-11(20)6-7-14(12)22-15/h3-7,10,18,20H,8-9H2,1-2H3 |

| Standard InChI Key | GTDOTAYBRNQTSR-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula, C₁₇H₁₈N₂O₃, reflects a xanthene backbone (C₁₃H₁₀O₂) substituted with a dimethylaminoethylamino group (-NH-CH₂-CH₂-N(CH₃)₂) at position 1 and a hydroxyl group (-OH) at position 7. Its IUPAC name, 1-[2-(dimethylamino)ethylamino]-7-hydroxyxanthen-9-one, systematically describes this arrangement. The molecular weight, calculated as 298.34 g/mol, aligns with mass spectrometry data from PubChem .

Structural Features and Conformation

X-ray crystallography and computational modeling reveal a planar xanthene ring system (positions 1–9), with the 9-ketone group introducing slight puckering. The dimethylaminoethyl side chain adopts a gauche conformation, optimizing hydrogen bonding between the secondary amine and the 7-hydroxyl group . This intramolecular interaction stabilizes the molecule in polar solvents, as evidenced by nuclear magnetic resonance (NMR) studies showing downfield shifts for the hydroxyl proton (δ 10.2 ppm) and the amine protons (δ 2.8–3.1 ppm) .

Table 1: Key Structural Descriptors

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃ | |

| Molecular Weight | 298.34 g/mol | |

| XLogP3 | 1.2 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 7-hydroxyxanthen-9-one. Step 1 introduces the dimethylaminoethylamine side chain via nucleophilic aromatic substitution (SNAr) at position 1, using potassium carbonate as a base in anhydrous dimethylformamide (DMF) at 80°C. Step 2 involves protecting the 7-hydroxyl group with a tert-butyldimethylsilyl (TBS) ether, followed by deprotection using tetrabutylammonium fluoride (TBAF) to yield the final product. Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination for the C–N bond formation, though these methods require palladium catalysts and higher temperatures .

Optimization and Yield

Reaction optimization studies indicate that the SNAr route achieves a 68% yield when conducted under inert atmosphere with rigorous moisture exclusion. By contrast, palladium-catalyzed methods yield 72–75% but incur higher costs due to catalyst usage . Scalability remains a challenge, as kilogram-scale batches exhibit yield drops to 55–60% due to side reactions involving the xanthene ketone group.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMF: 12 mg/mL; DMSO: 9 mg/mL) but limited solubility in water (0.3 mg/mL at 25°C) . Stability studies under accelerated conditions (40°C/75% RH) show 98% purity retention over 6 months when stored in amber glass under nitrogen . Photo degradation becomes significant upon exposure to UV light (λ > 300 nm), with a half-life of 14 hours due to radical formation at the xanthene core .

Spectroscopic Profiles

Biological Activity and Mechanisms

Fluorescent Labeling Applications

The compound’s fluorescence is pH-dependent, with emission intensity doubling between pH 5.0 and 7.4 due to deprotonation of the 7-hydroxyl group. This characteristic enables its use as a lysosomal pH sensor in live-cell imaging, where it localizes in acidic organelles (LysoTracker overlap coefficient R = 0.89) .

Comparative Analysis with Structural Analogues

Methoxy vs. Hydroxy Substituents

Replacing the 7-hydroxyl group with a methoxy group (as in 1-((2-(Dimethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one) increases lipophilicity (LogP from 1.2 to 1.8) but reduces aqueous solubility by 40%. The methoxy derivative shows enhanced blood-brain barrier penetration in rat models but loses pH-sensitive fluorescence.

Table 2: Key Comparisons with Analogues

| Compound | CAS Number | LogP | Fluorescence Quantum Yield |

|---|---|---|---|

| 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-9H-xanthen-9-one | 86456-18-0 | 1.2 | 0.18 |

| 1-((2-(Diethylamino)ethyl)amino)-7-methoxy-9H-xanthen-9-one | 86456-15-7 | 2.1 | 0.05 |

| 1-((2-(Dimethylamino)propyl)amino)-7-hydroxy-9H-xanthen-9-one | N/A | 1.5 | 0.12 |

Industrial and Research Applications

Fluorescent Probes

Commercialized as VC15899194 (VulcanChem) and GF47628 (GlpBio), the compound is packaged as lyophilized powder (≥95% purity) for fluorescent microscopy. Protocols recommend reconstitution in DMSO to 10 mM stock solutions, with working concentrations of 1–10 µM in imaging buffers .

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors. For example, coupling its amine group with carboxylic acid derivatives produces compounds showing 70% inhibition of EGFR kinase at 10 µM.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume